molecular formula C30H49N5O6 B164342 Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)- CAS No. 86701-10-2

Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-

Cat. No. B164342
CAS RN: 86701-10-2
M. Wt: 575.7 g/mol
InChI Key: HZIRBXILQRLFIK-OBGWFSINSA-N
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Description

Physical And Chemical Properties Analysis



  • CAS No: 86701-10-2

  • Density: 1.153 g/cm 3

  • PSA: 166.33000

  • LogP: 7.18570

  • Solubility: N/A

  • Melting Point: >200℃

  • Formula: C 30 H 49 N 5 O 6

  • Boiling Point: N/A


Scientific Research Applications

Novel Alkylated Compounds and Their Derivatives

Research has identified novel alkylated compounds derived from hexane extracts, such as 3-[(z)-12′-heptadecenyl]-2-hydroxy-5-methoxy-1,4-benzoquinone isolated from Iris kumaonensis. These compounds show potential for diverse applications due to their unique chemical structures (Singh et al., 2006).

Anticonvulsant Properties

A study on DL-Hydroxybenzenamides, closely related to hexanamide derivatives, revealed significant anticonvulsant activity in certain compounds. This research opens avenues for the development of new medications for seizure disorders (Meza-Toledo et al., 2008).

Potential in Antileukemia Therapy

Hexanamide derivatives have shown promise in leukemia therapy. N-hydroxy-6-({(2E)-2-[(3-nitrophenyl)methylidene]hydrazinecarbothioyl}amino)hexanamide was found to significantly inhibit the proliferation of drug-resistant K562/A02 cells, a key finding for developing new antileukemia agents (Gu et al., 2020).

Antimicrobial Activity

Research on hydroxamic acids, which are structurally similar to hexanamides, indicated their potential as antimicrobial agents. Compounds like N-benzyl-N'-hydroxysuccinamide and others were screened for their efficacy against various microorganisms (Pepeljnjak et al., 2005).

Role in Epilepsy Models

2,3-benzodiazepine derivatives, akin to hexanamide structures, have demonstrated protective action against various models of experimental epilepsy. These findings could guide the development of new treatments for epilepsy (Sarro et al., 2003).

properties

IUPAC Name

N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIRBXILQRLFIK-OBGWFSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-

CAS RN

86701-10-2
Record name N-(7-(4-Nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl sphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086701102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-
Reactant of Route 2
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-
Reactant of Route 3
Reactant of Route 3
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-
Reactant of Route 4
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-
Reactant of Route 5
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-
Reactant of Route 6
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-

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